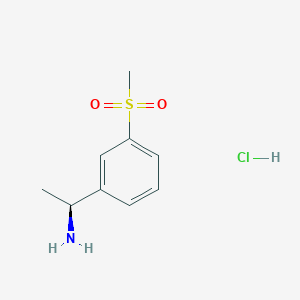
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride, also known as 3-MSPEA-HCl, is a synthetic compound used in a variety of biochemical and physiological experiments. It is a chiral amine that is synthesized using a variety of chemical reactions and has a wide range of applications in scientific research. This article will explore the synthesis of 3-MSPEA-HCl, its mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride involves the reaction of 3-methanesulfonylbenzaldehyde with ethylmagnesium bromide followed by reductive amination with ammonium chloride to yield the desired product.
Starting Materials
3-methanesulfonylbenzaldehyde, ethylmagnesium bromide, ammonium chloride, hydrochloric acid, sodium hydroxide, diethyl ether, methanol
Reaction
Step 1: Preparation of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in diethyl ether solvent., Step 2: Addition of ethylmagnesium bromide to 3-methanesulfonylbenzaldehyde to form the corresponding alcohol., Step 3: Oxidation of the alcohol to the aldehyde using sodium hydroxide and methanol., Step 4: Reductive amination of the aldehyde with ammonium chloride in the presence of sodium cyanoborohydride., Step 5: Acidification of the reaction mixture with hydrochloric acid to yield the hydrochloride salt of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine.
Scientific Research Applications
(1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications. It is commonly used as a chiral auxilliary in organic synthesis, as it can be used to separate enantiomers. It is also used in the synthesis of chiral drugs, and it can be used to study the stereochemistry of organic reactions. Additionally, (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is used to study the stereoselectivity of enzyme-catalyzed reactions, and to study the stereospecificity of enzyme-catalyzed reactions.
Mechanism Of Action
The mechanism of action of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is not yet fully understood. It is thought to act as a chiral auxilliary in organic synthesis by forming a complex with the substrate and stabilizing the transition state. This complex is thought to be formed by hydrogen bonding between the amine group of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride and the substrate. Additionally, (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride is thought to act as an inhibitor of enzymes, as it has been shown to inhibit the activity of some enzymes.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride are not yet fully understood. It has been shown to have some inhibitory effects on enzymes, and it is thought to be involved in the regulation of gene expression. Additionally, (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride has been shown to have some anti-inflammatory effects in vitro, but its effects in vivo have not yet been studied.
Advantages And Limitations For Lab Experiments
The use of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is highly soluble in a variety of organic solvents, making it easy to work with in the lab.
However, there are also some limitations to using (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride in lab experiments. It is a chiral compound, and it is difficult to separate its enantiomers using conventional chromatography techniques. Additionally, it is not yet fully understood how (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride interacts with enzymes and substrates, so the results of experiments using this compound may not be reliable.
Future Directions
There are several potential future directions for research involving (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride. Further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, research is needed to develop methods for separating the enantiomers of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride, as well as methods for synthesizing the compound in a more efficient and cost-effective manner. Finally, research is needed to study the effects of (1S)-1-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride in vivo, as well as its potential therapeutic applications.
properties
IUPAC Name |
(1S)-1-(3-methylsulfonylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-7(10)8-4-3-5-9(6-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWGOYXNWHBQX-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(Methylsulfonyl)phenyl)ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





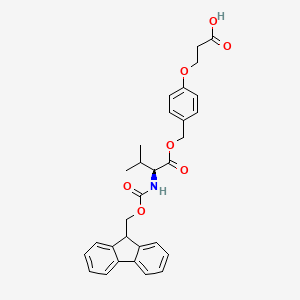

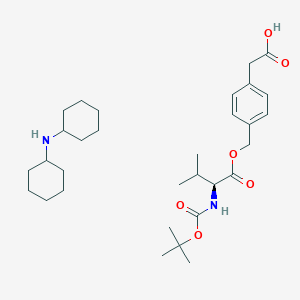
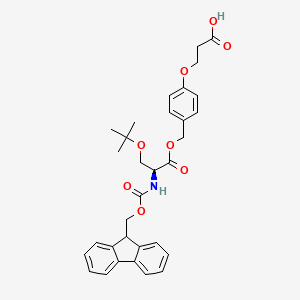


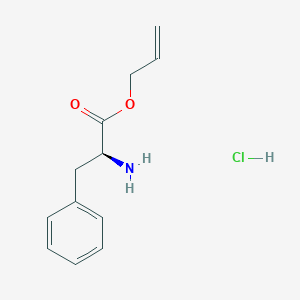

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)
